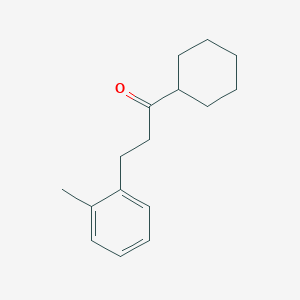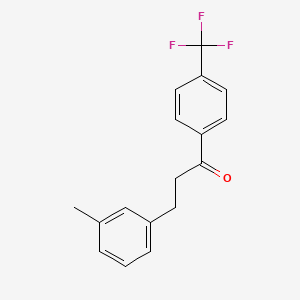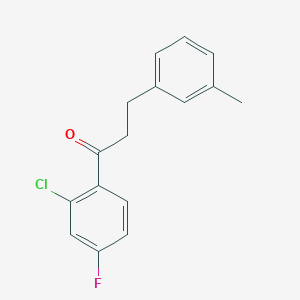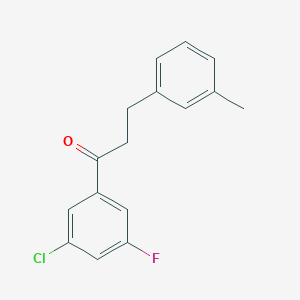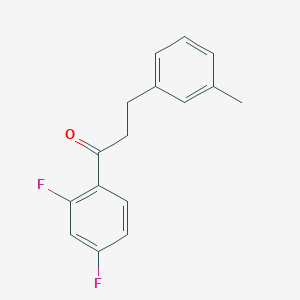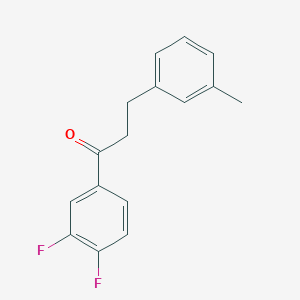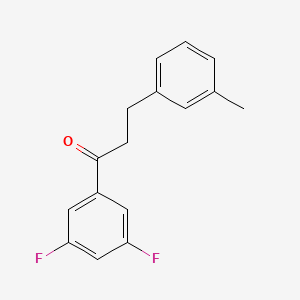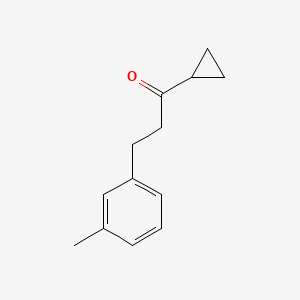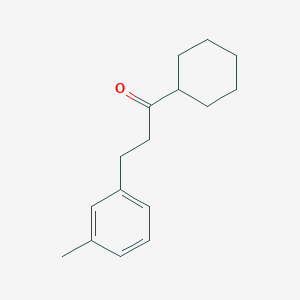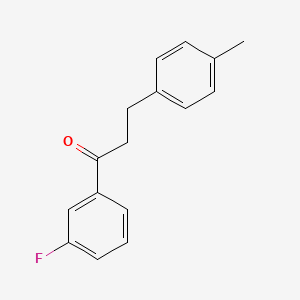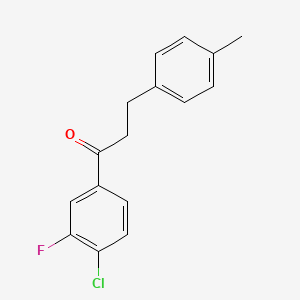
3-(3-Methoxyphenyl)-4'-trifluoromethylpropiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methoxyphenyl)-4'-trifluoromethylpropiophenone, also known as MPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a synthetic derivative of propiophenone and is primarily used in the synthesis of other chemical compounds. MPTP has been found to have several unique properties that make it an ideal candidate for scientific research.
Applications De Recherche Scientifique
Synthesis and Derivative Formation
Synthesis of Steroid Compounds : The synthesis of steroid compounds and related substances, such as analogs of doisynolic acid not containing a B ring, utilizes compounds similar to 3-(3-Methoxyphenyl)-4'-trifluoromethylpropiophenone. This process involves reactions between different phenylpropiophenones and cyclohexanedione or other reagents, demonstrating its versatility in steroid synthesis (Nazarov & Zavyalov, 1956).
Pharmacologic Activity Derivatives : Derivatives of phenylpropiophenones have been studied for their pharmacological activities, particularly as analgesics. The synthesis of these derivatives is a part of research on analgesic compounds (Occelli, Fontanella, Diena, & Schiatti, 1985).
Photoactivation and Chemical Biology
- Photoactivation in Chemical Biology : A study demonstrates the photoactivation of similar compounds in the presence of phenolic reaction partners. This suggests a strategy for developing "cleaner" diazirines for applications in chemical biology, highlighting the compound's role in photochemistry (Raimer & Lindel, 2013).
Fluorescence and Sensing Applications
- Fluorescent Probes for Sensing : Compounds with structural similarities to this compound have been used in developing fluorescent probes for sensing metal cations and pH changes. These fluorophores show high sensitivity and selectivity, demonstrating the compound's potential in sensor development (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).
Antitumor and Tubulin Targeting
- Antitumor Agents Targeting Tubulin : Studies on the structure-activity relationships of phenylazetidinones, including derivatives of methoxyphenyl compounds, have led to the discovery of potent antiproliferative compounds targeting tubulin. These compounds have shown promising results in breast cancer cells and other cancer lines, highlighting their potential in cancer therapy (Greene et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(3-methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3O2/c1-22-15-4-2-3-12(11-15)5-10-16(21)13-6-8-14(9-7-13)17(18,19)20/h2-4,6-9,11H,5,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYHIMUQQNATTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644241 |
Source


|
| Record name | 3-(3-Methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898775-00-3 |
Source


|
| Record name | 3-(3-Methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

